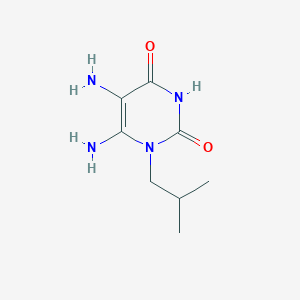

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a versatile chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is a derivative of pyrimidinedione and contains two amino groups, making it a member of the aminopyrimidine class .

Métodos De Preparación

The synthesis of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves several synthetic routes and reaction conditions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product.

Análisis De Reacciones Químicas

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The amino groups in the compound can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Aplicaciones Científicas De Investigación

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has numerous scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals

Mecanismo De Acción

The mechanism of action of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

2,4-Diaminopyrimidine: A simpler aminopyrimidine with fewer functional groups.

5,6-Diamino-2,4-dihydroxypyrimidine: Contains hydroxyl groups in addition to amino groups.

5,6-Diamino-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione: A closely related compound with similar structure and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which provides steric hindrance and influences its physical and chemical properties.

Actividad Biológica

5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as a tetrahydropyrimidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring with two amino groups and a branched alkyl chain. This configuration contributes to its biological reactivity and interaction with various biological targets.

Chemical Formula : C8H12N4O2

Molecular Weight : 184.21 g/mol

Melting Point : 269-271 °C

Research indicates that compounds in the tetrahydropyrimidine class can exhibit a variety of biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Tetrahydropyrimidines have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other key metabolic enzymes associated with inflammation and pain pathways.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis.

- Cytotoxic Effects : Certain studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in malignant cells may be attributed to its interaction with cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different derivatives.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 128 | Pseudomonas aeruginosa |

Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of tetrahydropyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives led to a dose-dependent reduction in cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | HeLa |

| B | 15 | MCF-7 |

| C | >50 | Normal Fibroblasts |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of tetrahydropyrimidines suggests moderate absorption with potential for hepatic metabolism. Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety profiles comprehensively.

Propiedades

IUPAC Name |

5,6-diamino-1-(2-methylpropyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-4(2)3-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFXGMANBNXKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)NC1=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.